molecular formula C12H13N3O4 B8119805 tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B8119805
M. Wt: 263.25 g/mol
InChI Key: MKULWHLJWHBYER-UHFFFAOYSA-N
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Description

Tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a chemical building block of interest in medicinal chemistry and drug discovery. The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in pharmaceutical development, recognized for its potential to interact with various biological targets. This particular compound features a nitro functional group at the 3-position, which serves as a versatile handle for further synthetic modification through reduction or cross-coupling reactions, enabling the construction of more complex molecules for biological evaluation. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility for handling during synthetic sequences. While the specific biological activity of this exact molecule may not be reported, derivatives of the pyrrolopyridine core are extensively investigated for their therapeutic potential. Research on related isomers has shown a range of pharmacological activities, including use as kinase inhibitors in oncology research . These compounds are explored in the synthesis of potential therapeutics targeting various kinases . This product is intended for research and further manufacturing applications as a chemical intermediate. It is strictly for professional laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 3-nitropyrrolo[3,2-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-9(15(17)18)10-8(14)5-4-6-13-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKULWHLJWHBYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Boc Protection Conditions

Key protocols from the literature demonstrate high-yielding Boc protection of 1H-pyrrolo[3,2-c]pyridine, a structural analog. For example:

  • Solvent Systems : Dichloromethane (DCM) or acetonitrile are preferred for their compatibility with Boc anhydride.

  • Bases : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are used to scavenge acids generated during the reaction.

  • Temperature : Reactions proceed efficiently at ambient temperature (20–25°C) over 12–24 hours.

A representative procedure involves dissolving 1H-pyrrolo[3,2-c]pyridine (24 g, 203 mmol) in DCM with TEA (62 g, 609 mmol), followed by portionwise addition of Boc anhydride (48.8 g, 223.5 mmol) under nitrogen. After 12 hours, column chromatography yields tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate in 98.2% yield.

Nitration of Pyrrolopyridine Systems: Regiochemical Considerations

Introducing a nitro group at the 3-position of the pyrrolopyridine ring necessitates careful evaluation of electronic and steric factors. Nitration typically employs mixed acid (HNO₃/H₂SO₄) or acetyl nitrate, with regioselectivity dictated by substituents.

Pre-Protection vs. Post-Protection Nitration

  • Pre-Protection Nitration : If the nitro group is introduced before Boc protection, the electron-withdrawing nature of the nitro group could deactivate the ring, complicating subsequent reactions. However, this approach avoids exposing the Boc group to harsh nitration conditions.

  • Post-Protection Nitration : The Boc group’s electron-withdrawing effect may direct nitration to the 3-position. However, strong acidic conditions risk Boc cleavage, necessitating mild nitrating agents or low temperatures.

Proposed Synthetic Routes for tert-Butyl 3-Nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Route A: Boc Protection Followed by Nitration

  • Boc Protection :

    • React 1H-pyrrolo[3,2-b]pyridine with Boc anhydride (1.1 equiv) in DCM containing TEA (3.0 equiv) at 25°C for 12 hours.

    • Expected yield: >95% based on analogous systems.

    • Characterization: 1H^1H NMR should show the tert-butyl singlet at δ 1.65 ppm and downfield shifts for pyrrole protons.

  • Nitration :

    • Use acetyl nitrate (prepared from HNO₃ and acetic anhydride) at 0–5°C to minimize Boc degradation.

    • Monitor reaction progress via TLC; expect regioselective nitration at the 3-position due to the Boc group’s directing effects.

    • Purify by silica gel chromatography (eluent: ethyl acetate/hexanes).

Route B: Nitration Followed by Boc Protection

  • Nitration of 1H-pyrrolo[3,2-b]pyridine :

    • Treat the free base with fuming HNO₃ in H₂SO₄ at 0°C.

    • Quench with ice, neutralize with NaHCO₃, and extract with DCM.

    • Isolate 3-nitro-1H-pyrrolo[3,2-b]pyridine via recrystallization.

  • Boc Protection :

    • Apply standard conditions (Boc anhydride, TEA/DCM) to the nitro-substituted intermediate.

    • Anticipate slightly reduced yields (~85–90%) due to the nitro group’s electron-withdrawing effects.

Analytical and Optimization Data

Comparative Yield Analysis

RouteStepYieldKey Challenges
ABoc Protection98%None
ANitration65%Boc stability under nitration
BNitration75%Regioselectivity control
BBoc Protection85%Reduced reactivity of NH

Spectroscopic Validation

  • 1H^1H NMR (Route A) :

    • tert-butyl: δ 1.65 (s, 9H).

    • Aromatic protons: δ 8.42 (d, J=5.3 Hz, 1H), 7.50 (d, J=3.5 Hz, 1H).

    • Nitro-group deshielding: Additional downfield shifts for adjacent protons.

  • LC-MS : Expected [M+H]⁺ at m/z 279.1 (C₁₂H₁₄N₃O₄).

Industrial-Scale Considerations

Solvent Selection

  • DCM vs. Acetonitrile : DCM offers easier Boc anhydride solubility, but acetonitrile improves reaction homogeneity for nitro intermediates.

Catalytic Enhancements

  • DMAP Utilization : Adding DMAP (10 mol%) accelerates Boc protection, reducing reaction time to 2–4 hours .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Electrophilic Substitution: The nitro group can be introduced via electrophilic nitration.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

    Reduction: Yields tert-Butyl 3-amino-1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

    Hydrolysis: Produces 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylic acid.

Scientific Research Applications

Structure

The structure of tert-butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate includes a pyrrolo[3,2-b]pyridine core with a nitro group at the 3-position and a tert-butyl ester functionality. This configuration contributes to its reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of this compound exhibit potential anticancer properties. For instance, studies have shown that it can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent.

Kinase Inhibition:
The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways; thus, inhibiting their activity could lead to significant therapeutic effects in diseases such as cancer.

Mechanism of Action:
The nitro group in the structure allows for interactions with biological targets, potentially leading to the inhibition of key signaling pathways. This inhibition can result in reduced cell proliferation or induced apoptosis in cancer cells.

Antimicrobial Properties:
Some derivatives have demonstrated promising antimicrobial activity against various bacterial strains, indicating their potential for development as antimicrobial agents.

Material Science

Synthesis of Novel Materials:
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of materials with tailored properties for specific applications in electronics or catalysis.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These compounds were tested against various cancer cell lines, including breast and lung cancer cells. Results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways.

Case Study 2: Kinase Inhibition

A recent investigation focused on the compound's ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The study demonstrated that specific derivatives could effectively inhibit FGFR activity, leading to reduced tumor growth in preclinical models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell linesJournal of Medicinal Chemistry
Kinase InhibitionTargets FGFRs involved in cancer signalingCancer Research
AntimicrobialEffective against multiple bacterial strainsAntimicrobial Agents and Chemotherapy

Mechanism of Action

The mechanism of action of tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs based on substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula MW (g/mol) CAS Number Key Properties/Applications References
tert-Butyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Br at position 3 C₁₂H₁₃BrN₂O₂ 297.15 192189-15-4 Bromine enables Suzuki couplings; used in kinase inhibitor synthesis
tert-Butyl 6-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Phenyl (position 3), dimethoxyphenyl (position 6 C₂₆H₂₇N₂O₄ 431.51 Not provided Dual aryl substitution enhances π-stacking; tested in cyclin G-associated kinase inhibitors
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate I and CF₃ at positions 3 and 5 C₁₃H₁₂F₃IN₂O₂ 412.15 Not provided Halogen/CF₃ groups improve electrophilicity for cross-couplings
tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Formyl at position 3 C₁₃H₁₄N₂O₃ 246.27 144657-66-9 Aldehyde group facilitates condensation reactions; ≥97% purity
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Saturated bicyclic system C₁₂H₂₂N₂O₂ 226.32 1211586-14-9 Hydrogenated backbone increases solubility; used in peptide mimetics

Key Comparative Analysis:

Substituent Reactivity :

  • Nitro Group (Target Compound) : Electron-withdrawing nature activates the ring for nucleophilic substitution or reduction to amines, critical in prodrug design.
  • Halogens (Br, I) : Facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for aryl/heteroaryl introductions .
  • Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, favorable in CNS-targeting drugs .

Synthetic Utility :

  • Bromo and iodo derivatives are pivotal in modular synthesis (e.g., : 70% yield in Suzuki coupling for phenyl introduction) .
  • Nitro groups may require controlled nitration conditions to avoid over-functionalization or decomposition.

Physicochemical Properties :

  • Saturated analogs (e.g., octahydro derivatives) exhibit improved solubility due to reduced aromaticity .
  • Formyl-substituted compounds serve as intermediates for Schiff base formation or reductive amination .

Applications in Drug Discovery :

  • Pyrrolo[3,2-b]pyridines with aryl groups (e.g., compound 41 in ) show kinase inhibition via π-π interactions with ATP-binding pockets .
  • CF₃ and halogenated derivatives are leveraged in fragment-based drug design for targeted protein degradation .

Research Findings and Challenges

  • Structural Insights : While crystallographic data for the nitro derivative are absent, SHELX software (widely used for small-molecule refinement) could resolve its conformation .
  • Synthetic Hurdles : Nitro group introduction may require electrophilic nitration under acidic conditions, contrasting with milder halogenation methods (e.g., NBS for bromination) .
  • Stability : Nitro groups may confer thermal instability, necessitating low-temperature storage (2–8°C, as seen in bromo analogs) .

Biological Activity

Tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings regarding its biological activity, specifically focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₂H₁₄N₂O₂
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 1018950-15-6

1. Inhibition of Kinases

Recent studies have highlighted the compound's role as a kinase inhibitor. Kinases are crucial in various cellular processes, including cell growth and metabolism. In particular, derivatives of pyrrolo[3,2-b]pyridine have shown promising results in inhibiting DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which is implicated in neurodegenerative diseases and cancer.

  • Case Study : A study demonstrated that certain derivatives exhibited nanomolar-level inhibitory activity against DYRK1A, showcasing their potential as therapeutic agents for conditions like Alzheimer's disease and certain cancers .

2. Antioxidant Properties

The antioxidant capabilities of this compound have been investigated through various assays. Antioxidants play a vital role in mitigating oxidative stress, which is linked to numerous diseases.

  • Research Findings : The compound has been shown to exhibit significant antioxidant activity in vitro. This was assessed using ORAC (Oxygen Radical Absorbance Capacity) assays, indicating its potential to protect cells from oxidative damage .

3. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The ability of this compound to modulate inflammatory pathways has been explored.

  • Experimental Evidence : In LPS-induced pro-inflammatory response evaluations in BV2 microglial cells, the compound demonstrated notable anti-inflammatory effects, suggesting it could be beneficial in treating neuroinflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific kinases, inhibiting their activity and thus affecting downstream signaling pathways.
  • Radical Scavenging : Its structure allows it to act as a radical scavenger, neutralizing reactive oxygen species (ROS).
  • Cytokine Modulation : The anti-inflammatory effects may result from the downregulation of pro-inflammatory cytokines.

Data Table of Biological Activities

Activity TypeAssay TypeResultReference
Kinase InhibitionDYRK1A InhibitionNanomolar activity
Antioxidant ActivityORAC AssaySignificant activity
Anti-inflammatoryLPS-induced assaysNotable reduction in cytokines

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, a brominated precursor (e.g., tert-butyl 6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate) reacts with aryl boronic acids under conditions involving dioxane/water solvent systems, potassium carbonate as a base, and Pd(PPh₃)₄ as a catalyst at room temperature or elevated temperatures (90°C) . Post-functionalization (e.g., nitration) may follow to introduce the nitro group.

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray crystallography : Refinement using SHELXL software (e.g., SHELX-2018) allows precise determination of bond lengths, angles, and torsion angles .
  • NMR spectroscopy : Key signals include the tert-butyl group (δ ~1.7 ppm in 1^1H NMR) and aromatic protons (δ ~8.0–9.0 ppm for pyrrolopyridine systems) .
  • High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated vs. observed) ensures molecular formula accuracy .

Q. What safety precautions are critical when handling this compound?

  • Avoid heat sources and ignition due to potential decomposition .
  • Use personal protective equipment (PPE) and ensure proper ventilation.
  • Store in inert atmospheres (e.g., nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to identify conformational exchange processes.
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate assignments .
  • Crystallographic validation : Cross-reference NMR data with X-ray-derived geometries to resolve ambiguities .

Q. What strategies optimize the regioselectivity of nitration in pyrrolopyridine systems?

  • Electronic directing groups : The tert-butyl carboxylate group deactivates the pyrrolopyridine core, directing nitration to the 3-position via resonance stabilization of intermediates.
  • Reaction conditions : Use mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions .
  • Computational modeling : Predict reactivity using Fukui indices or electrostatic potential maps .

Q. How can the compound’s stability under varying pH and temperature be assessed?

  • Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • pH-dependent hydrolysis : Expose to buffers (pH 1–13) and quantify intact compound using LC-MS .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Suzuki Coupling (Adapted from )

ParameterExample Value
CatalystPd(PPh₃)₄ (1–5 mol%)
SolventDioxane/water (4:1 v/v)
Temperature90°C (reflux) or RT
BaseK₂CO₃ or NaHCO₃
Reaction Time3–24 hours
Yield Range15–95% (dependent on substituents)

Q. Table 2: Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
X-ray CrystallographySHELXL refinement (R-factor < 0.05)
1^1H NMR (300 MHz)DMSO-d₆, δ 8.93 (d, J=1.9 Hz)
HRMSm/z [M+H]+: 366.8576 (calc)

Key Research Findings

  • Synthetic versatility : The tert-butyl carboxylate group enhances solubility for purification while serving as a directing group for functionalization .
  • Electron-deficient core : The nitro group at the 3-position increases electrophilicity, enabling further derivatization (e.g., reduction to amines) .
  • Stability limitations : Hydrolysis of the tert-butyl ester occurs under strongly acidic/basic conditions, necessitating controlled storage .

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